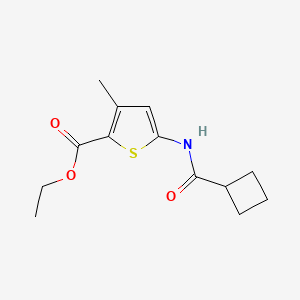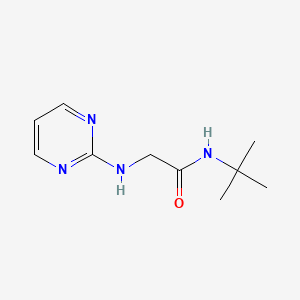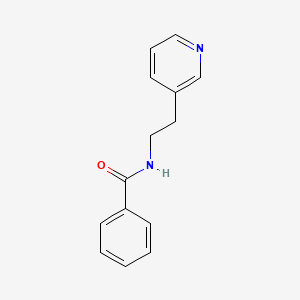
n-(2-(Pyridin-3-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(Pyridin-3-yl)ethyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide moiety linked to a pyridine ring via an ethyl chain
准备方法
Synthetic Routes and Reaction Conditions
N-(2-(Pyridin-3-yl)ethyl)benzamide can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine with trans-beta-nitrostyrene in the presence of a bimetallic metal-organic framework catalyst, such as Fe2Ni-BDC. The reaction is typically carried out in dichloromethane at 80°C for 24 hours, yielding the desired product with an isolated yield of 82% . Another method involves the oxidative amidation of methylarenes using tert-butyl hydroperoxide (TBHP) in decane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of metal-organic frameworks and other heterogeneous catalysts can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(2-(Pyridin-3-yl)ethyl)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide or pyridine moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Iodine (I2) and TBHP in toluene.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles in appropriate solvents, such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with I2 and TBHP can yield oxidized amides, while reduction with NaBH4 can produce reduced amide derivatives.
科学研究应用
N-(2-(Pyridin-3-yl)ethyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Industry: The compound is used in the development of new materials and catalysts.
作用机制
The mechanism of action of N-(2-(Pyridin-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. For instance, its anti-tubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial processes . The compound’s molecular interactions and binding affinities with target proteins have been studied through docking studies, revealing its suitability for further development .
相似化合物的比较
N-(2-(Pyridin-3-yl)ethyl)benzamide can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)benzamide: This compound features a pyridine ring attached to the benzamide moiety at the 2-position, rather than the 3-position.
N-(Pyridin-4-yl)benzamide: Similar to this compound, but with the pyridine ring attached at the 4-position.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have been studied for their anti-tubercular activity and exhibit structural similarities.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
属性
分子式 |
C14H14N2O |
|---|---|
分子量 |
226.27 g/mol |
IUPAC 名称 |
N-(2-pyridin-3-ylethyl)benzamide |
InChI |
InChI=1S/C14H14N2O/c17-14(13-6-2-1-3-7-13)16-10-8-12-5-4-9-15-11-12/h1-7,9,11H,8,10H2,(H,16,17) |
InChI 键 |
RCTBDCAWSPWKAU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


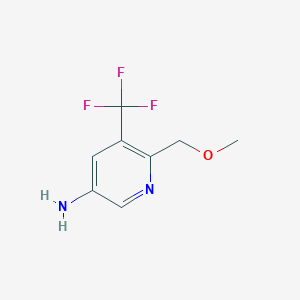
![5-bromo-2-[(2E)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14906098.png)
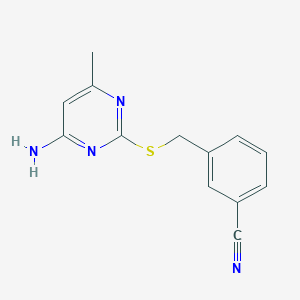
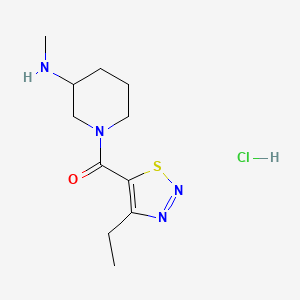
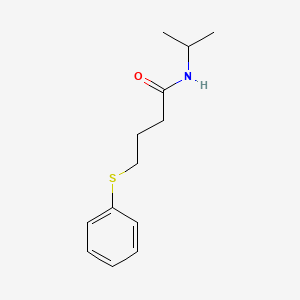
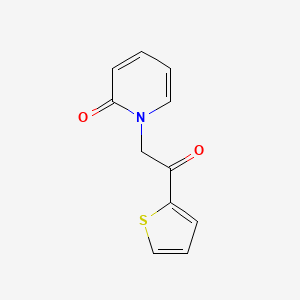
![(5-Bromopyridin-3-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14906120.png)
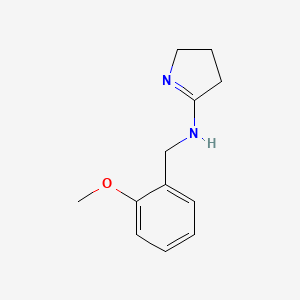
![3,4-Difluoro-5-isopropyl-2-methoxy-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B14906132.png)

![(4-Bromophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14906142.png)
